[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
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Overview
Description
- This complex compound has a long and intricate name, but let’s break it down. It belongs to the class of polyketide macrolides .
- The compound’s systematic name is (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,29-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-(4-morpholinylamino)-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl acetate .
- It contains multiple hydroxyl groups, a morpholine ring, and a complex tetracyclic structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, oxidation, and glycosylation. Specific synthetic routes may vary, but they often start from simpler precursors.
Reaction Conditions: These reactions typically occur under controlled conditions, using specific reagents and catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents: Reagents like , , and play a role in its transformations.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers study its unique structure and reactivity, exploring its potential as a synthetic building block.
Biology: It may exhibit biological activity, making it relevant for drug discovery or as a probe in biological studies.
Medicine: Investigating its pharmacological properties could lead to novel therapeutic agents.
Industry: Although not widely used, it may inspire new synthetic methodologies.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific biological targets or enzymes .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its complex structure sets it apart from other natural products.
Similar Compounds: While I don’t have a specific list, related compounds include other polyketides and macrolides.
Properties
CAS No. |
13292-51-8 |
---|---|
Molecular Formula |
C39H51N5O12 |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C39H51N5O12/c1-16-11-10-12-17(2)37(52)43-28-23(15-42-44-38(40)41)32(49)25-26(33(28)50)31(48)21(6)35-27(25)36(51)39(8,56-35)54-14-13-24(53-9)18(3)34(55-22(7)45)20(5)30(47)19(4)29(16)46/h10-16,18-20,24,29-30,34,46-50H,1-9H3,(H,43,52)(H4,40,41,44)/b11-10+,14-13+,17-12-,42-15+/t16-,18+,19+,20+,24-,29-,30+,34+,39-/m0/s1 |
InChI Key |
CXHREFMTGYYSFH-YUQOKGPMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C(N)N)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=C(N)N)C |
Origin of Product |
United States |
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